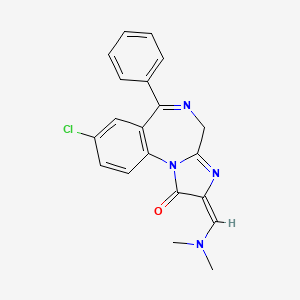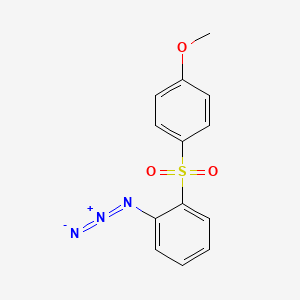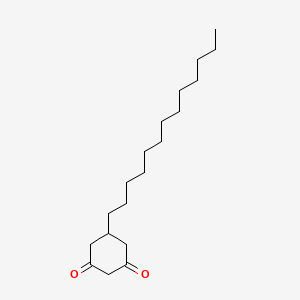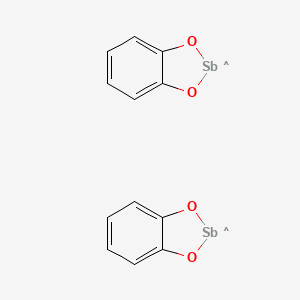
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- is an organic compound that belongs to the class of pyrrolones. Pyrrolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a heptynyl group attached to the pyrrolone ring, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- typically involves the following steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of the Heptynyl Group: The heptynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne (heptynyl) is coupled with a halogenated pyrrolone derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
化学反应分析
Types of Reactions
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The heptynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolone derivatives.
科学研究应用
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
相似化合物的比较
Similar Compounds
2H-Pyrrol-2-one, 3,4-dihydro-: Lacks the heptynyl group, which may result in different chemical and biological properties.
2H-Pyrrol-2-one, 5-(1-butynyl)-3,4-dihydro-: Features a shorter alkyne chain, which could affect its reactivity and interactions.
2H-Pyrrol-2-one, 5-(1-octynyl)-3,4-dihydro-: Has a longer alkyne chain, potentially altering its solubility and biological activity.
Uniqueness
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- is unique due to the presence of the heptynyl group, which can influence its chemical reactivity and biological interactions. This structural feature may impart distinct properties that make it valuable for specific applications in research and industry.
属性
CAS 编号 |
61307-49-1 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
5-hept-1-ynyl-3,4-dihydropyrrol-2-one |
InChI |
InChI=1S/C11H15NO/c1-2-3-4-5-6-7-10-8-9-11(13)12-10/h2-5,8-9H2,1H3 |
InChI 键 |
KMRUADWINOVCGA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CC1=NC(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B14593275.png)


![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)



![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)

![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
